![molecular formula C6H13NO3S B561623 (1R,2R,3R,4S,5S)-4-Amino-5-(methylsulfanyl)cyclopentane-1,2,3-triol CAS No. 134235-13-5](/img/structure/B561623.png)
(1R,2R,3R,4S,5S)-4-Amino-5-(methylsulfanyl)cyclopentane-1,2,3-triol
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Overview
Description
(1R,2R,3R,4S,5S)-4-Amino-5-(methylsulfanyl)cyclopentane-1,2,3-triol, also known as L-cysteine, is a non-essential amino acid that is widely distributed in nature. It plays an important role in various physiological processes, including protein synthesis, detoxification, and antioxidant defense. L-cysteine is also a precursor for the synthesis of glutathione, a tripeptide that is involved in the regulation of cellular redox status.
Mechanism of Action
(1R,2R,3R,4S,5S)-4-Amino-5-(methylsulfanyl)cyclopentane-1,2,3-triol exerts its biological effects through various mechanisms, including the modulation of cellular redox status, the activation of signaling pathways, and the regulation of gene expression. (1R,2R,3R,4S,5S)-4-Amino-5-(methylsulfanyl)cyclopentane-1,2,3-triol can also act as a precursor for the synthesis of glutathione, which plays a key role in cellular antioxidant defense and detoxification.
Biochemical and Physiological Effects
(1R,2R,3R,4S,5S)-4-Amino-5-(methylsulfanyl)cyclopentane-1,2,3-triol has been shown to have various biochemical and physiological effects, including the modulation of oxidative stress, inflammation, and apoptosis. It has also been shown to regulate cellular metabolism and energy production. In addition, (1R,2R,3R,4S,5S)-4-Amino-5-(methylsulfanyl)cyclopentane-1,2,3-triol has been shown to have a protective effect on the liver, kidneys, and cardiovascular system.
Advantages and Limitations for Lab Experiments
(1R,2R,3R,4S,5S)-4-Amino-5-(methylsulfanyl)cyclopentane-1,2,3-triol has several advantages for use in lab experiments, including its low cost, high availability, and ease of use. However, (1R,2R,3R,4S,5S)-4-Amino-5-(methylsulfanyl)cyclopentane-1,2,3-triol also has some limitations, such as its instability in solution and its potential to interfere with other biochemical assays.
Future Directions
There are several future directions for research on (1R,2R,3R,4S,5S)-4-Amino-5-(methylsulfanyl)cyclopentane-1,2,3-triol, including the development of new synthesis methods, the identification of novel biological targets, and the evaluation of its therapeutic potential for various diseases. In addition, the use of (1R,2R,3R,4S,5S)-4-Amino-5-(methylsulfanyl)cyclopentane-1,2,3-triol in combination with other compounds or therapies may enhance its efficacy and reduce its potential side effects.
Conclusion
In conclusion, (1R,2R,3R,4S,5S)-4-Amino-5-(methylsulfanyl)cyclopentane-1,2,3-triol is a non-essential amino acid that plays an important role in various physiological processes. It has been extensively studied for its potential applications in medicine, food, and cosmetics. (1R,2R,3R,4S,5S)-4-Amino-5-(methylsulfanyl)cyclopentane-1,2,3-triol exerts its biological effects through various mechanisms and has been shown to have various biochemical and physiological effects. Despite some limitations, (1R,2R,3R,4S,5S)-4-Amino-5-(methylsulfanyl)cyclopentane-1,2,3-triol has several advantages for use in lab experiments. Future research on (1R,2R,3R,4S,5S)-4-Amino-5-(methylsulfanyl)cyclopentane-1,2,3-triol may lead to the development of new therapies for various diseases and the improvement of human health.
Synthesis Methods
(1R,2R,3R,4S,5S)-4-Amino-5-(methylsulfanyl)cyclopentane-1,2,3-triol can be synthesized by various methods, including chemical synthesis, enzymatic synthesis, and microbial fermentation. Chemical synthesis involves the reaction of methanethiol with acrylonitrile, followed by hydrolysis and reduction. Enzymatic synthesis involves the use of cysteine synthase, which catalyzes the condensation of serine and sulfide to form (1R,2R,3R,4S,5S)-4-Amino-5-(methylsulfanyl)cyclopentane-1,2,3-triol. Microbial fermentation involves the use of microorganisms, such as Escherichia coli and Corynebacterium glutamicum, which can produce (1R,2R,3R,4S,5S)-4-Amino-5-(methylsulfanyl)cyclopentane-1,2,3-triol from glucose or other carbon sources.
Scientific Research Applications
(1R,2R,3R,4S,5S)-4-Amino-5-(methylsulfanyl)cyclopentane-1,2,3-triol has been extensively studied for its potential applications in various fields, including medicine, food, and cosmetics. In medicine, (1R,2R,3R,4S,5S)-4-Amino-5-(methylsulfanyl)cyclopentane-1,2,3-triol has been shown to have antioxidant, anti-inflammatory, and neuroprotective effects. It has also been used as a therapeutic agent for various diseases, such as cardiovascular disease, cancer, and liver disease. In food, (1R,2R,3R,4S,5S)-4-Amino-5-(methylsulfanyl)cyclopentane-1,2,3-triol is commonly used as a dough conditioner and flavor enhancer. In cosmetics, (1R,2R,3R,4S,5S)-4-Amino-5-(methylsulfanyl)cyclopentane-1,2,3-triol is used as a skin whitening agent and antioxidant.
properties
IUPAC Name |
(1R,2R,3R,4S,5S)-4-amino-5-methylsulfanylcyclopentane-1,2,3-triol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3S/c1-11-6-2(7)3(8)4(9)5(6)10/h2-6,8-10H,7H2,1H3/t2-,3+,4+,5+,6-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLOFGONIVNXZME-BSQWINAVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1C(C(C(C1O)O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS[C@H]1[C@H]([C@H]([C@H]([C@H]1O)O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20652626 |
Source
|
Record name | (1R,2R,3R,4S,5S)-4-Amino-5-(methylsulfanyl)cyclopentane-1,2,3-triol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20652626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
134235-13-5 |
Source
|
Record name | (1R,2R,3R,4S,5S)-4-Amino-5-(methylsulfanyl)cyclopentane-1,2,3-triol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20652626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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